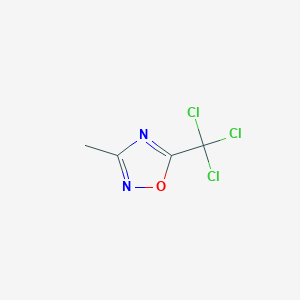

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

Overview

Description

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole (MTO) is a versatile organic compound that has been studied for its potential applications in scientific research, lab experiments, and other biochemical and physiological applications. MTO is an organochlorine compound, meaning it contains a carbon-chlorine bond, and has a molecular weight of 286.86 g/mol. It is a colorless to pale yellow liquid with a boiling point of 144 °C and a melting point of -43 °C.

Scientific Research Applications

Agricultural Biocides

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole: derivatives are known for their use as biocides in agriculture . These compounds can be formulated to protect crops from a variety of fungal, bacterial, and insect pests, thereby improving yield and crop quality.

Pharmaceutical Research

The oxadiazole ring is a common motif in medicinal chemistry. Derivatives of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole have been explored for their potential therapeutic properties, including anticonvulsant , antihelmintic , anti-inflammatory , and antiviral activities .

Organic Synthesis Building Blocks

These compounds serve as versatile intermediates in organic synthesis. They can be used to construct more complex molecules, including heterocyclic systems that are prevalent in pharmaceuticals and agrochemicals .

Chemical Research

The tautomeric nature of oxadiazole derivatives makes them interesting subjects for chemical research. Studies on their tautomeric behavior can provide insights into reaction mechanisms and the stability of related compounds .

Antioxidant Properties

Some oxadiazole derivatives exhibit antioxidant properties, which can be harnessed in various fields, including food preservation and the development of anti-aging products .

Synthesis of Heterocycles

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole: is used in the synthesis of pyrazoles and other heterocycles, which are important scaffolds in drug development .

Mechanism of Action

Target of Action

Similar compounds have been shown to have antinociceptive effects , suggesting potential targets within the nervous system.

Mode of Action

It is suggested that the compound may act as a non-competitive antagonist of the gamma-aminobutyric acid (gaba)-gated chloride channel (gabacl) selective for mites . Inhibition of GABACl causes a paralytic action in the target organism, leading to death .

Biochemical Pathways

The inhibition of GABACl suggests that it may impact neurotransmission pathways, particularly those involving GABA, a major inhibitory neurotransmitter in the nervous system .

Result of Action

The result of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole’s action is likely dependent on its target and mode of action. As a potential non-competitive antagonist of GABACl, it may induce paralysis in target organisms, leading to their death .

properties

IUPAC Name |

3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl3N2O/c1-2-8-3(10-9-2)4(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFWJCUKKDMFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073254 | |

| Record name | 1,2,4-Oxadiazole, 3-methyl-5-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

CAS RN |

1195-25-1 | |

| Record name | 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole, 3-methyl-5-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-(trichloromethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-5-(TRICHLOROMETHYL)-1,2,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7644EE165 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

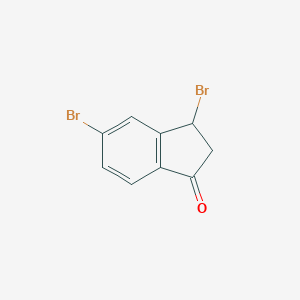

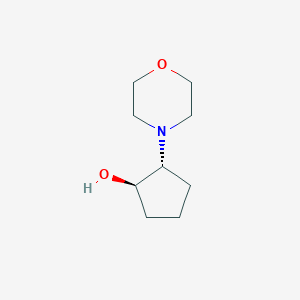

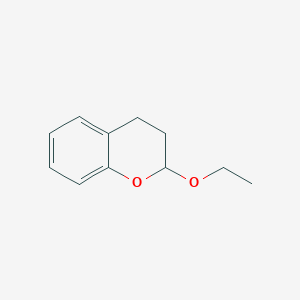

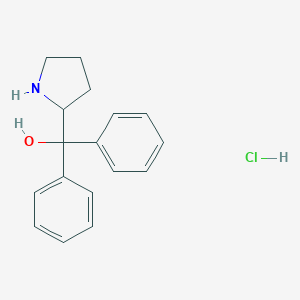

Feasible Synthetic Routes

Q & A

Q1: What unique reactivity does 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole exhibit with nucleophiles like p-toluenethiolate?

A1: The research paper [] investigates an intriguing reaction pathway. Instead of the expected nucleophilic attack on the electrophilic carbon of the trichloromethyl group, the reaction proceeds via a halogenophilic substitution. This means the p-toluenethiolate ion preferentially interacts with the chlorine atom of the trichloromethyl group, leading to unique reaction products. This unusual reactivity highlights the potential of this compound as a building block for novel chemical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)

![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)